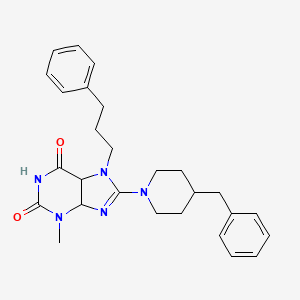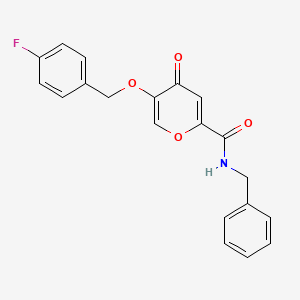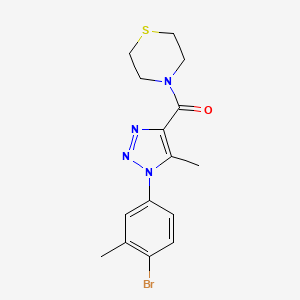![molecular formula C19H22N4O2 B2708654 2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]-N-phenylacetamide CAS No. 1251621-98-3](/img/structure/B2708654.png)
2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves several steps and different reagents. For instance, pyrazolines or their analogs can be prepared by several synthesis strategies . Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions for the synthesis of pyrazoline and its analogs .Molecular Structure Analysis
The compound contains a cyclopropyl group, which is a chemical structure derived from cyclopropane . It also contains a pyrazoline moiety, which consists of a five-member ring with two nitrogen atoms at different positions .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. For instance, cyclopropyl groups are good donors in hyperconjugation, resulting in a considerable stabilization of carbocations . Pyrazolines or their analogs can be prepared by several synthesis strategies .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds incorporating the pyrazole moiety, similar to the one , have been extensively studied for their antimicrobial properties. For instance, Bondock et al. (2008) explored the synthesis and antimicrobial activity of new heterocycles incorporating the antipyrine moiety, which shares structural similarities with pyrazole derivatives. These compounds were evaluated as antimicrobial agents, indicating the potential of pyrazole derivatives in the development of new antimicrobial drugs (Bondock, Rabie, Etman, & Fadda, 2008).
Nickel-Catalyzed Formal Aminocarbonylation
The versatility of phenylacetamides, which share a part of the molecular structure with the compound , in synthetic chemistry, is notable. Wang et al. (2020) described a nickel-catalyzed formal aminocarbonylation process that yields α-substituted phenylacetamide. This method is highlighted for its wide functional group tolerance and mild reaction conditions, demonstrating the compound's relevance in synthetic organic chemistry and drug molecule design (Wang, Huang, Wang, Qu, & Chen, 2020).
Antiproliferative Agents
Pyrazole derivatives have also been identified as promising antiproliferative agents. Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives and evaluated their cytotoxic effects against various cancer cell lines, including breast cancer and leukemic cells. The study underscores the potential of pyrazole derivatives in cancer therapy, particularly in inducing apoptosis in cancer cells (Ananda, Sharath Kumar, Nishana, Hegde, Srivastava, Byregowda, Choudhary, Raghavan, & Rangappa, 2017).
Synthesis of Novel Isoxazolines and Isoxazoles
Rahmouni et al. (2014) explored the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, demonstrating the utility of pyrazole derivatives in synthesizing a wide range of heterocyclic compounds. These compounds could have various applications in medicinal chemistry and drug development (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions .
Biochemical Pathways
Pyrrolidine derivatives can be involved in a variety of biochemical pathways due to their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on its specific chemical structure. Pyrrolidine derivatives can have diverse pharmacokinetic properties due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if the compound has antiviral activity, it might inhibit the replication of viruses inside host cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The compound’s pyrrolidine ring might contribute to its stability under different conditions .
Properties
IUPAC Name |
2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)pyrazol-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(20-15-6-2-1-3-7-15)13-23-17(12-16(21-23)14-8-9-14)19(25)22-10-4-5-11-22/h1-3,6-7,12,14H,4-5,8-11,13H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFRPSRFGBPRLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NN2CC(=O)NC3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide](/img/structure/B2708573.png)


![4-benzyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2708578.png)
![N-[(2-Piperidin-1-ylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2708579.png)




![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2708587.png)
![3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid](/img/structure/B2708590.png)
![N-({[2,2'-bifuran]-5-yl}methyl)oxane-4-carboxamide](/img/structure/B2708591.png)
![6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2708592.png)
